2-(5-phenylisoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
“5-Phenylisoxazol-3-yl” is a chemical compound with the molecular formula C10H9NO2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “5-Phenylisoxazol-3-yl” is represented by the molecular formula C10H9NO2 .Physical And Chemical Properties Analysis
“5-Phenylisoxazol-3-yl” has a melting point of 100.0 to 104.0 °C . It is soluble in methanol .Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. For instance, derivatives of 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide were tested for their antiviral activity against SARS-CoV-2 pseudovirus entry. These studies explore its ability to inhibit viral spike protein interactions with ACE2 receptors .
- The compound’s structure contains both an oxazole ring and an isoxazole ring. Heterocyclic compounds like this one play a crucial role in drug discovery and development. Researchers investigate their synthesis, reactivity, and biological properties .
- Scientists explore the biological effects of this compound and its derivatives. By modifying its structure, they aim to enhance specific activities, such as antiviral, antibacterial, or anticancer properties. Rational drug design strategies involve optimizing the molecular structure for desired effects .
- The X-ray analysis of 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide provides valuable insights into its three-dimensional arrangement. Understanding the crystal structure aids in predicting its behavior, interactions, and binding sites .
- Computational methods, such as pharmacophore modeling and virtual screening, can identify potential drug candidates. Researchers use these techniques to explore the compound’s binding affinity to specific protein targets, aiding drug discovery efforts .
- Medicinal chemists investigate the compound’s interactions with biological macromolecules. By identifying relevant targets (enzymes, receptors, etc.), they can design more effective drugs. This process involves understanding the compound’s mechanism of action and optimizing its pharmacokinetic properties .
Antiviral Research
Heterocyclic Chemistry
Biological Activity and Drug Design
X-ray Crystallography and Structural Analysis
Pharmacophore Modeling and Virtual Screening
Medicinal Chemistry and Target Identification
properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAPOJDLVLFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenylisoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
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